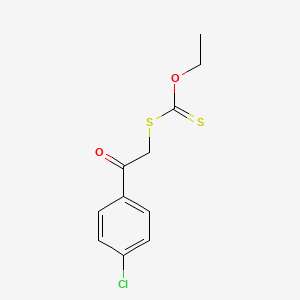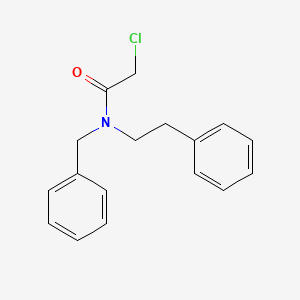
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Crystallographic and Structural Analysis
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine and its derivatives are subjects of crystallographic and structural analysis. For example, research on isomorphic compounds, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, showed significant isostructurality and revealed the importance of weak specific intermolecular interactions like C–H···N hydrogen bonds and π–π interactions in determining the crystal packing of these compounds. Such analyses provide insights into the structural properties that could be crucial for understanding the interaction mechanisms of these compounds in various applications (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Optical and Electronic Properties
Derivatives of this compound have been studied for their optical and electronic properties. For instance, Y-shaped donor-acceptor push-pull imidazole-based fluorophores were investigated, highlighting their absorption and fluorescence spectra in various media and polymer matrices. These studies are crucial for applications like fluorescent sensors and organic light-emitting diodes (OLEDs), where the electronic and optical properties of the material are essential for their performance and efficiency (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).
Synthesis and Applications in Medicine and Pharmacology
The synthesis and application of various derivatives of this compound have been a topic of research, particularly in the context of medicinal chemistry and pharmacology. For instance, derivatives like (3-phenylisoxazol-5-yl)methanimine have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, indicating the potential medicinal applications of these compounds (Liang, Tan, Huang, Liang, Wei, Wang, & Shi, 2023).
Material Science and Catalysis
Research also extends to material science, where derivatives of this compound are used in synthesizing novel materials with specific properties. For instance, studies have focused on the synthesis and characterization of Schiff base Cu(I) catalysts for applications like the aerobic oxidation of primary alcohols, demonstrating the versatility of these compounds in catalysis and material synthesis (Lagerspets, Lagerblom, Heliövaara, Hiltunen, Moslova, Nieger, & Repo, 2019).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBATEXUNWXEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4R,5S,6S)-2-[[(1S,3R,4S,4aR,8aR)-4-[(3S)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-methylpent-4-enyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalen-1-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B2407134.png)
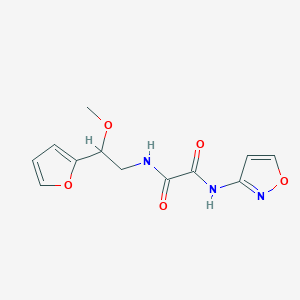
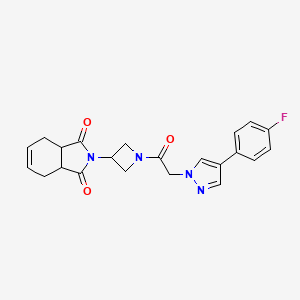
![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)
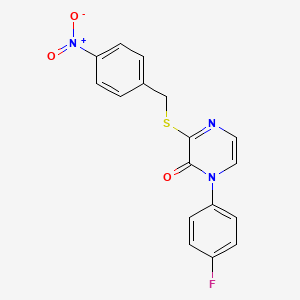
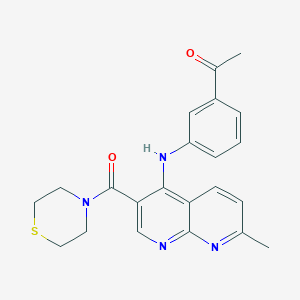


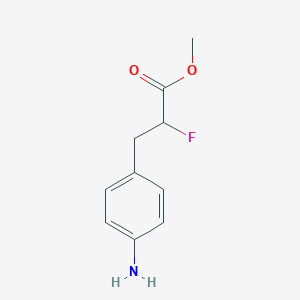
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
